7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride: is a chemical compound with the molecular formula C16H12ClNOS and a molecular weight of 301.80 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride typically involves the reaction of 7,8-dimethylquinoline with 2-thienyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the carbonyl chloride group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thienyl and quinoline moieties can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative .
Scientific Research Applications
7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological processes and interactions at the molecular level.
Medicine: Research involving this compound can contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethylquinoline: Shares the quinoline core structure but lacks the thienyl and carbonyl chloride groups.
2-Thienyl Chloride: Contains the thienyl group but lacks the quinoline core.
Quinoline-4-carbonyl Chloride: Contains the quinoline and carbonyl chloride groups but lacks the thienyl and dimethyl groups.
Uniqueness
7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is unique due to the combination of its quinoline, thienyl, and carbonyl chloride groups. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse research applications .
Properties
IUPAC Name |
7,8-dimethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-9-5-6-11-12(16(17)19)8-13(14-4-3-7-20-14)18-15(11)10(9)2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYCCYNUMGROBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CS3)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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